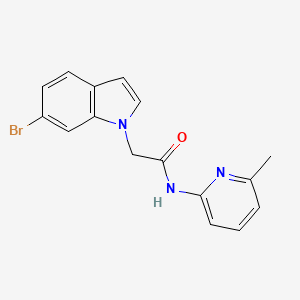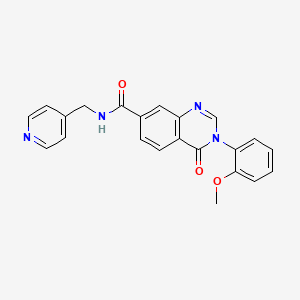![molecular formula C24H25N3O2 B12185243 N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide](/img/structure/B12185243.png)
N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its benzyl groups and the presence of a carbamoyl functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide typically involves multiple steps. One common method is the reaction of benzylamine with benzyl isocyanate to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methyl-benzamide
- N-benzyl-2-methyl-beta-alanine
Uniqueness
N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its multiple benzyl groups and carbamoyl functional group provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-2-[[2-[benzyl(methyl)amino]-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C24H25N3O2/c1-27(18-20-12-6-3-7-13-20)23(28)17-25-22-15-9-8-14-21(22)24(29)26-16-19-10-4-2-5-11-19/h2-15,25H,16-18H2,1H3,(H,26,29) |
InChI Key |
CTFZNJSPYYRSGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12185163.png)
![4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide](/img/structure/B12185168.png)

![3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12185179.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(furan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B12185185.png)
![N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185196.png)
![methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate](/img/structure/B12185197.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12185201.png)



![Cyclohexylmethyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12185231.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide](/img/structure/B12185235.png)
